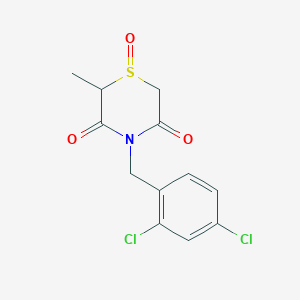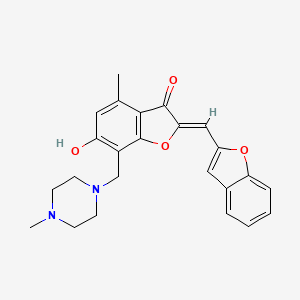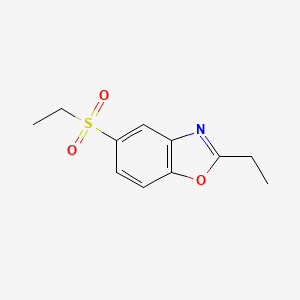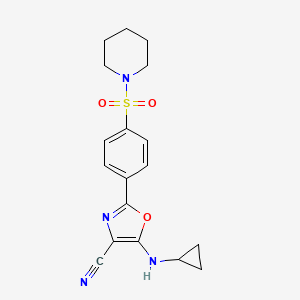
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as BPTQ, is a novel quinoline derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTQ has been studied for its various biological activities, including its ability to inhibit the activity of certain enzymes and its potential as an anticancer agent. In
Mechanism of Action
The mechanism of action of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of the neurotransmitter in the brain. This may improve cognitive function in individuals with Alzheimer's disease.
In cancer cells, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to induce apoptosis through multiple pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins. This suggests that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one may have potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to have a number of biochemical and physiological effects. In addition to its enzyme inhibitory activity and potential as an anticancer agent, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. This suggests that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one may have potential as a therapeutic agent for conditions associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the efficacy and safety of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one in treating this condition.
Another area of interest is the development of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one as a chemotherapeutic agent. Studies have shown that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one can induce apoptosis in cancer cells, but further research is needed to determine its efficacy and safety in treating various types of cancer.
Finally, there is potential for the development of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one as a therapeutic agent for conditions associated with oxidative stress. Further studies are needed to determine the mechanism of action and efficacy of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one in this context.
Conclusion:
In conclusion, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is a novel quinoline derivative that has gained attention in the scientific community for its potential as a therapeutic agent. Its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells make it an interesting target for further research. While there are limitations to its use in lab experiments, there are several future directions for research on 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one that may lead to the development of new treatments for a variety of conditions.
Synthesis Methods
The synthesis of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one involves a multi-step process that begins with the reaction of 2-aminobenzylamine with 4-chloro-3-nitrobenzoic acid. The resulting product is then subjected to reduction and cyclization reactions to form the quinoline core. The final step involves the introduction of the piperidine and tosyl groups to yield 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one.
Scientific Research Applications
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been studied extensively for its potential as a therapeutic agent. One of the primary areas of research has been its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition has been shown to improve cognitive function in individuals with Alzheimer's disease.
In addition to its enzyme inhibitory activity, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has also been studied for its potential as an anticancer agent. Studies have shown that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-10-8-18(2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSXUQUOZWCMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)

![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)
![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)


![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)

![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2537040.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)